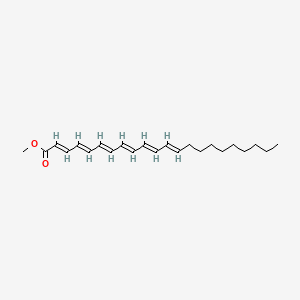

Methyl docosahexaenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl docosahexaenoate is a complex organic compound characterized by multiple conjugated double bonds and an ester functional group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl docosahexaenoate typically involves the esterification of the corresponding docosahexaenoic acid (DHA) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis and Transesterification

Methyl docosahexaenoate undergoes hydrolysis to release free DHA under basic or enzymatic conditions. In hepatic microsomal assays, hydrolysis yields DHA (MW = 328.47 g/mol) and phloridzin (PZ) when the parent compound is a polyphenol-fatty acid conjugate . Transesterification with tetramethylammonium hydroxide (TMAH) converts ethyl esters to methyl esters at room temperature within 5–20 minutes .

Table 1: Hydrolysis and Transesterification Conditions

Enzymatic Oxidation and Epoxidation

Lipoxygenase (LOX) enzymes catalyze the oxidation of this compound to produce bioactive lipid mediators:

-

17S-HDHA : A mono-hydroxylated product (MW = 344.5 g/mol) formed via C17 oxygenation .

-

Resolvin D5 (RvD5) : A di-hydroxylated derivative (MW = 360.5 g/mol) with anti-inflammatory properties .

-

Epoxides : Enzymatic epoxidation generates 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (MW = 376.22 g/mol) .

Table 2: LOX-Catalyzed Reaction Products

Phase II Metabolism

In murine models, this compound undergoes phase II modifications:

-

Methylation : Produces 4,4′,6′-tri-O-methyl-phloridzin docosahexaenoate (MW = 788.88 g/mol) .

-

Glucuronidation : Forms 4-O-glucuronide and 4′-O-glucuronide metabolites (MW = 923.02 g/mol) .

Figure 1: Pharmacokinetic Profile of Phase II Metabolites

-

Tri-methylated metabolite : Peak concentration in liver (1.2 μg/g) at 1 h .

-

Di-sulfate metabolite : Detected transiently in liver (<0.5 μg/g) .

Epoxide Ring-Opening Reactions

Epoxidized derivatives of this compound undergo hydrolysis with NaOH to form diols:

-

Major product : 7S,15R,16S,17S-tetrahydroxy-docosapentaenoate (MW = 394.2 g/mol) .

-

Minor product : Resolvin D2 (RvD2, MW = 376.5 g/mol), confirmed via chiral HPLC .

Key Data :

-

Reaction efficiency : 90% conversion to tetrahydroxy product .

-

MS/MS fragments : m/z 113.05, 159.1, 235.1 (major product); m/z 69.02, 113.05 (RvD2) .

Stability and Cellular Uptake

Acylation with DHA enhances cellular uptake compared to free polyphenols:

Aplicaciones Científicas De Investigación

Biomedical Research Applications

A. Anticancer Properties

Methyl docosahexaenoate has been investigated for its anticancer properties. In studies involving breast cancer cell lines, such as MDA-MB-231, it was found that conjugates of propofol with DHA significantly inhibited cell migration and induced apoptosis. These effects were notably stronger than those observed with either compound alone, suggesting that this compound could enhance the therapeutic efficacy of existing drugs .

B. Metabolism and Pharmacokinetics

Research has demonstrated that this compound can improve cellular uptake and stability of bioactive compounds within cells. For instance, a study synthesized phloridzin docosahexaenoate to enhance the bioavailability of flavonoids, which have limited clinical use due to poor cellular uptake. The synthesized compound showed selective cytotoxicity against various cancer cell lines and inhibited metastasis in animal models .

Mechanistic Studies

A. Protein Modification and Aging

This compound has been implicated in the formation of modified proteins through lipid peroxidation processes. Studies have shown that exposure to this compound can lead to the generation of high-molecular-weight protein adducts, which are significant in understanding aging and related diseases. The involvement of oxygen radicals during these modifications highlights the compound's role in oxidative stress pathways .

B. Radical Formation Studies

The compound has also been utilized in research examining alkyl radical formation under light irradiation conditions. This aspect is crucial for understanding the photochemical behavior of fatty acid esters and their potential implications in food chemistry and oxidative stability .

Nutritional Applications

This compound is recognized for its role as a dietary supplement, particularly in promoting cardiovascular health due to its omega-3 fatty acid content. It is often included in formulations aimed at enhancing cognitive function and reducing inflammation.

Analytical Techniques for Detection

Recent advancements have led to the development of reliable analytical methods for detecting this compound in various matrices, including fish oils. Techniques such as gas chromatography with flame ionization detection have been employed to ensure accurate measurement and quality control in dietary supplements .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Methyl docosahexaenoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-4,8,13,17,21,25-hexamethyl-2,4,6,8,10,12,14,16,18,20,24-hexacosaundecaenoate

- Methyl (2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-[(1S)-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-2,4,6,8,10,12-tridecahexaenoate

Uniqueness

Methyl docosahexaenoate is unique due to its specific arrangement of conjugated double bonds and its role as a derivative of docosahexaenoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Propiedades

Número CAS |

28061-46-3 |

|---|---|

Fórmula molecular |

C23H34O2 |

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

methyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-22H,3-10H2,1-2H3/b12-11+,14-13+,16-15+,18-17+,20-19+,22-21+ |

Clave InChI |

LUYYTKKXYNRVHQ-TYYHYDAASA-N |

SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC |

SMILES isomérico |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC |

SMILES canónico |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC |

Sinónimos |

docosahexaenoic acid methyl ester methyl docosahexaenoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.